2,4-Dimethoxybenzoic acid

Description

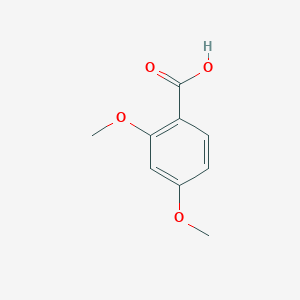

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVDHNVGGIAOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059026 | |

| Record name | 2,4-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-52-1 | |

| Record name | 2,4-Dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5699CY3NQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,4-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2,4-Dimethoxybenzoic acid (CAS No: 91-52-1), a significant compound in various research and development sectors. The information is presented to support laboratory work, chemical synthesis, and drug development activities, with a focus on quantitative data, experimental methodologies, and logical process flows.

Core Physical and Chemical Properties

2,4-Dimethoxybenzoic acid is an aromatic carboxylic acid that presents as a white to cream-colored crystalline powder.[1][2][3][4] Its structural and physical characteristics are foundational to its application in chemical synthesis and materials science.

Quantitative Data Summary

The key physical properties of 2,4-Dimethoxybenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₉H₁₀O₄ | [1][5] |

| Molecular Weight | 182.17 g/mol | [6][7] |

| Melting Point | 107-111 °C | [5][8] |

| Boiling Point | ~276 °C | Rough estimate |

| Density | ~1.248 g/cm³ | Rough estimate |

| pKa | 4.36 ± 0.10 | Predicted value[3][8][9] |

| Water Solubility | Slightly soluble | [3][5][9] |

Experimental Protocols

Accurate determination of physical properties is critical for compound identification, purity assessment, and predicting behavior in various systems. The following sections detail the standard experimental protocols for measuring the key properties of 2,4-Dimethoxybenzoic acid.

Melting Point Determination (Capillary Method)

The melting point of an organic solid is a key indicator of its purity, with pure compounds typically exhibiting a sharp melting range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 2,4-Dimethoxybenzoic acid is packed into a capillary tube to a height of 1-2 mm.[8][9] The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated Mel-Temp apparatus.

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[9] The melting point is reported as the range T1-T2.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa) of a substance.[1]

Methodology:

-

Solution Preparation: A solution of 2,4-Dimethoxybenzoic acid is prepared in water, or a co-solvent like methanol-water if solubility is low, to a known concentration (e.g., 1 mM).[3][10] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[10]

-

Titration Setup: A calibrated pH electrode is immersed in the stirred solution, which is maintained in an inert atmosphere by purging with nitrogen.[10]

-

Titration: A standardized solution of a strong base, typically 0.1 M NaOH, is added in small, precise increments.[3][5]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[10]

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, specifically the pH at which half of the acid has been neutralized.[1][5]

Aqueous Solubility Determination

Qualitative and semi-quantitative solubility tests provide insight into the polarity of a molecule.

Methodology:

-

Sample Preparation: A small, measured amount of 2,4-Dimethoxybenzoic acid (e.g., 25 mg) is placed in a test tube.[7]

-

Solvent Addition: Deionized water is added in small portions (e.g., 0.25 mL increments) up to a total volume (e.g., 0.75 mL).[7][11]

-

Observation: The mixture is vigorously shaken after each addition. The compound's solubility is observed and categorized. As a carboxylic acid, its solubility is expected to increase significantly in alkaline solutions (e.g., 5% NaOH or 5% NaHCO₃) due to the formation of the more soluble sodium carboxylate salt.[2][7]

Logical and Experimental Workflows

Visualizing experimental and logical processes can clarify complex procedures and relationships. The following diagrams, rendered using Graphviz, illustrate key workflows relevant to 2,4-Dimethoxybenzoic acid.

Synthesis and Purification Workflow

The following diagram outlines a general workflow for the synthesis and subsequent purification of an aromatic carboxylic acid like 2,4-Dimethoxybenzoic acid, which is crucial for obtaining a high-purity product for research and development.

Caption: General workflow for the synthesis and purification of 2,4-Dimethoxybenzoic acid.

Metal Complex Formation Workflow

2,4-Dimethoxybenzoic acid is utilized in materials science for the synthesis of metal complexes, such as those with yttrium and lanthanides.[4] The general experimental procedure is depicted below.

Caption: Experimental workflow for synthesizing metal complexes with 2,4-Dimethoxybenzoic acid.

Biological and Research Applications

Beyond its fundamental physical properties, 2,4-Dimethoxybenzoic acid has been investigated for several biological activities. Preliminary research suggests it may possess antibacterial and enzyme-inhibiting properties, such as the inhibition of acetylcholinesterase.[4] These characteristics indicate its potential as a scaffold or lead compound in drug discovery and development programs. Furthermore, its ability to form stable complexes with metals like yttrium and lanthanides makes it a compound of interest in the development of new materials with specific thermal and spectral features.[4]

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Buy 2,4-Dimethoxybenzoic acid | 91-52-1 [smolecule.com]

- 5. asdlib.org [asdlib.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

An In-depth Technical Guide to 2,4-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethoxybenzoic acid, a significant chemical intermediate in various synthetic and pharmaceutical applications. This document details its chemical structure, physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and characterization. Furthermore, it explores the current understanding of its biological activities and potential roles in drug development, supported by visualizations of key workflows and related signaling pathways.

Core Chemical Identity and Properties

2,4-Dimethoxybenzoic acid, with the CAS number 91-52-1, is a white to off-white crystalline powder.[1] Its core structure consists of a benzene ring substituted with a carboxylic acid group at position 1 and two methoxy groups at positions 2 and 4. This substitution pattern significantly influences its chemical reactivity and physical properties.

Chemical Structure and Identifiers

The fundamental structural and identifying information for 2,4-dimethoxybenzoic acid is summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2,4-dimethoxybenzoic acid[2] |

| CAS Number | 91-52-1[2] |

| Molecular Formula | C₉H₁₀O₄[2] |

| Molecular Weight | 182.17 g/mol [2] |

| SMILES | COC1=CC=C(C(=O)O)C(OC)=C1 |

| InChI Key | GPVDHNVGGIAOQT-UHFFFAOYSA-N[2] |

Physicochemical Properties

A compilation of key physicochemical properties is provided below, offering a snapshot of the compound's characteristics relevant to experimental design and application.

| Property | Value | Source |

| Melting Point | 107-109 °C | [1] |

| Boiling Point | 312.98 °C (estimated) | [3] |

| Water Solubility | Slightly soluble | [1] |

| pKa | 4.36 ± 0.10 (Predicted) | [1] |

| logP (o/w) | 1.588 (estimated) | [3] |

Synthesis of 2,4-Dimethoxybenzoic Acid

The synthesis of 2,4-dimethoxybenzoic acid can be achieved through various methods. A common approach involves the carboxylation of a corresponding substituted benzene derivative. Below is a detailed experimental protocol for a plausible synthetic route.

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of 2,4-dimethoxybenzoic acid, starting from m-xylene.

Caption: Synthetic workflow for 2,4-Dimethoxybenzoic Acid.

Experimental Protocol: Friedel-Crafts Carboxylation of m-Xylene

This protocol describes the synthesis of the precursor 2,4-dimethylbenzoic acid, which can be further modified to yield 2,4-dimethoxybenzoic acid. This method is adapted from a carboxylation process using carbon dioxide.[4]

Materials:

-

m-Xylene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Carbon Dioxide (gas)

-

Dilute Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) or other suitable base

-

Reaction vessel with stirring mechanism

-

Gas inlet and pressure gauge

Procedure:

-

Reaction Setup: In a reactor equipped with a stirrer, add m-xylene and anhydrous aluminum chloride catalyst in a mass ratio of approximately 1:0.10 to 1:0.35.[4]

-

Carboxylation: Seal the reactor and purge with carbon dioxide gas to replace the air. Pressurize the reactor with carbon dioxide to 0.2-0.7 MPa.[4]

-

Reaction Conditions: Maintain the temperature between 25-40°C and stir the reaction mixture for 5-10 hours.[4]

-

Work-up: After the reaction is complete, add m-xylene and dilute hydrochloric acid to the reaction mixture while keeping the temperature below 30°C. Stir for 20 minutes and then allow the layers to separate.[4]

-

Extraction: Separate the organic phase and adjust its pH to approximately 11 with a suitable base to deprotonate the carboxylic acid, making it water-soluble. Separate the aqueous phase.

-

Precipitation: Acidify the aqueous phase with dilute hydrochloric acid to a pH of 2-3. This will precipitate the 2,4-dimethylbenzoic acid as a white powder.[4]

-

Isolation: Filter the precipitate and dry it to obtain the product.

Note: Further steps involving oxidation and methylation would be required to convert 2,4-dimethylbenzoic acid to 2,4-dimethoxybenzoic acid.

Spectroscopic Characterization

Accurate characterization of 2,4-dimethoxybenzoic acid is crucial for confirming its identity and purity. The following sections provide a summary of its key spectroscopic data and generalized experimental protocols for obtaining them.

Spectroscopic Data Summary

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃) | δ (ppm): ~10-12 (s, 1H, -COOH), ~7.9 (d, 1H, Ar-H), ~6.5 (dd, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃) |

| ¹³C NMR | δ (ppm): ~168 (-COOH), ~163 (Ar-C-O), ~158 (Ar-C-O), ~134 (Ar-C-H), ~106 (Ar-C-H), ~98 (Ar-C-H), ~56 (-OCH₃), ~55 (-OCH₃) |

| IR Spectroscopy (KBr) | ν (cm⁻¹): 3300-2500 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1600, ~1500 (C=C aromatic stretch), ~1250, ~1030 (C-O stretch) |

| Mass Spectrometry (EI) | m/z: 182 (M⁺), 167 ([M-CH₃]⁺), 139 ([M-COOH]⁺) |

Experimental Protocols for Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of 2,4-dimethoxybenzoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution if any particulate matter is present.[6]

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

A standard one-pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set a spectral width that covers the expected chemical shift range (e.g., 0-12 ppm).

-

Use a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

A proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be required compared to ¹H NMR.

-

Use a relaxation delay of 2 seconds.[7]

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2,4-dimethoxybenzoic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

FTIR Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[8]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Sample Preparation:

-

Prepare a dilute solution of 2,4-dimethoxybenzoic acid in a volatile organic solvent such as methanol or acetonitrile.

GC-MS Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Parameters:

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Inlet Temperature: 250°C.

-

Oven Program: A temperature gradient suitable for eluting the analyte, for example, starting at 100°C and ramping up to 280°C.[8]

-

-

MS Parameters:

Analytical Workflow

The following diagram outlines the logical workflow for the characterization of synthesized 2,4-dimethoxybenzoic acid.

Caption: Workflow for the analytical characterization of 2,4-Dimethoxybenzoic Acid.

Biological Activity and Drug Development Potential

While 2,4-dimethoxybenzoic acid is a valuable building block in organic synthesis, its intrinsic biological activity is not extensively documented in scientific literature. However, the broader class of benzoic acid derivatives has shown a wide range of pharmacological effects, providing a basis for potential applications of 2,4-dimethoxybenzoic acid in drug discovery and development.

Insights from Related Compounds

-

Histone Deacetylase (HDAC) Inhibition: Certain naturally occurring benzoic acid derivatives have been investigated as HDAC inhibitors for cancer therapy.[9] However, one study noted that dihydroxybenzoic acid derivatives were more effective HDAC inhibitors than dimethoxy benzoic acid derivatives.[10] This suggests that the methoxy groups in 2,4-dimethoxybenzoic acid may not be optimal for this specific biological target.

-

Neuroprotective Effects: Phenolic acids, including various benzoic acid derivatives, have been reported to have neuroprotective roles.[11] They have been studied for their potential in ameliorating conditions such as neuroinflammation and apoptosis.[11] For instance, protocatechuic acid and 4-hydroxybenzoic acid, which are metabolites of anthocyanins, have shown neuroprotective and anti-inflammatory effects.[12]

-

Anticancer and Cytotoxic Activity: Derivatives of 4-methoxybenzoic acid have demonstrated potential as anticancer agents by targeting cell survival pathways like Akt/NF-κB.[13]

Potential Signaling Pathway Involvement

Based on the activity of structurally similar compounds, it can be hypothesized that derivatives of 2,4-dimethoxybenzoic acid might interact with cell survival and inflammatory pathways. The PI3K/Akt/NF-κB signaling cascade is a critical regulator of cell survival, proliferation, and inflammation, and is a common target for phenolic compounds.

Caption: Hypothesized interaction with the PI3K/Akt/NF-κB signaling pathway.

Disclaimer: The biological activities and signaling pathway interactions described above are based on studies of related benzoic acid derivatives and serve as a hypothetical framework for potential research directions for 2,4-dimethoxybenzoic acid and its analogs. Further experimental validation is required.

Conclusion

2,4-Dimethoxybenzoic acid is a well-characterized compound with established synthetic routes and clear spectroscopic signatures. While its primary role to date has been as a chemical intermediate, the diverse biological activities of its structural analogs suggest that its potential in drug discovery may be underexplored. This technical guide provides the foundational chemical knowledge and experimental frameworks necessary for researchers to utilize 2,4-dimethoxybenzoic acid in their synthetic endeavors and to potentially investigate its future applications in the development of novel therapeutic agents.

References

- 1. 2,4-Dimethoxybenzoic acid CAS#: 91-52-1 [m.chemicalbook.com]

- 2. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-dimethoxybenzoic acid, 91-52-1 [thegoodscentscompany.com]

- 4. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents [patents.google.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]

- 12. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

2,4-Dimethoxybenzoic Acid (CAS 91-52-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxybenzoic acid (CAS 91-52-1), a derivative of benzoic acid, is a chemical compound with existing and potential applications in various scientific fields, including organic synthesis and as a scaffold in medicinal chemistry. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, drawing on data from structurally related compounds. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, facilitating further investigation and application of this compound.

Chemical and Physical Properties

2,4-Dimethoxybenzoic acid is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 91-52-1 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Melting Point | 107-109 °C | |

| Boiling Point | 312.98 °C (estimated) | |

| Solubility | Slightly soluble in water. | |

| pKa | 3.35 | |

| LogP | 1.588 (estimated) | |

| Appearance | White to off-white crystalline powder | |

| InChI Key | GPVDHNVGGIAOQT-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC(=C(C=C1)C(=O)O)OC | [1] |

Synthesis of 2,4-Dimethoxybenzoic Acid

A common and effective method for the synthesis of 2,4-dimethoxybenzoic acid is the methylation of 2,4-dihydroxybenzoic acid (β-resorcylic acid). An alternative approach involves the carboxylation of resorcinol followed by methylation, or the microwave-assisted methylation of resorcinol to form methyl 2,4-dimethoxybenzoate, which is then hydrolyzed.

Experimental Protocol: Methylation of 2,4-Dihydroxybenzoic Acid

This protocol details the synthesis of 2,4-dimethoxybenzoic acid from 2,4-dihydroxybenzoic acid using dimethyl sulfate as the methylating agent.

Materials:

-

2,4-Dihydroxybenzoic acid (β-resorcylic acid)

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Distilled water

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

pH paper or meter

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxybenzoic acid in an aqueous solution of sodium hydroxide. Use a molar excess of NaOH to ensure the deprotonation of both the carboxylic acid and the two phenolic hydroxyl groups.

-

Methylation: While stirring the solution, slowly add dimethyl sulfate dropwise from a dropping funnel. An exothermic reaction may occur; maintain the temperature as needed with a water bath. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete methylation.

-

Hydrolysis of Excess DMS: After reflux, cool the reaction mixture to room temperature. Carefully add a small amount of concentrated sodium hydroxide solution and heat the mixture again to hydrolyze any unreacted dimethyl sulfate.

-

Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~2). This will protonate the carboxylate and precipitate the 2,4-dimethoxybenzoic acid.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold distilled water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator over a drying agent like anhydrous sodium sulfate.

Safety Precautions: Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Caption: Synthesis workflow for 2,4-dimethoxybenzoic acid.

Biological Activities

While comprehensive biological data for 2,4-dimethoxybenzoic acid is not as extensive as for some of its isomers, studies on related methoxybenzoic and dihydroxybenzoic acids provide valuable insights into its potential activities.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are known for their antimicrobial properties. The antifungal activity of benzoic acid is attributed to its ability to enter the fungal cell in its undissociated form, subsequently lowering the intracellular pH and inhibiting key metabolic enzymes like phosphofructokinase, which disrupts glycolysis.[2] It is plausible that 2,4-dimethoxybenzoic acid shares a similar mechanism of action.

Studies on related compounds have shown:

-

3,5-Dimethoxybenzoic acid exhibits antifungal activity against the chickpea blight pathogen, Ascochyta rabiei, with a Minimum Inhibitory Concentration (MIC) of 0.125 mg/mL at 24 hours.[3]

-

2,5-Dimethoxybenzoic acid has been shown to inhibit the in vitro spore germination and mycelial growth of Botrytis cinerea and Rhizopus stolonifer at a concentration of 5 x 10⁻³ M.[4]

The antimicrobial and antifungal efficacy of 2,4-dimethoxybenzoic acid warrants further investigation. The table below presents a comparative summary of the antifungal activity of related compounds.

| Compound | Fungal Species | MIC (mg/mL) | Reference(s) |

| 3,5-Dimethoxybenzoic acid | Ascochyta rabiei | 0.125 (at 24h) | [3] |

| 2,5-Dimethoxybenzoic acid | Botrytis cinerea | - (Inhibition at 5x10⁻³ M) | [4] |

| 2,5-Dimethoxybenzoic acid | Rhizopus stolonifer | - (Inhibition at 5x10⁻³ M) | [4] |

Enzyme Inhibition

Derivatives of benzoic acid have been investigated for their potential to inhibit various enzymes. For instance, 2,4-dihydroxybenzoic acid has been studied as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine to address hyperpigmentation.

| Compound | IC₅₀ (µM) | Reference(s) |

| 2,4-Dihydroxybenzoic acid | >500 | |

| Kojic Acid (Reference) | 18.2 | [5] |

| Arbutin (Reference) | >500 | [5] |

Antioxidant Activity

The antioxidant potential of phenolic compounds is a well-established area of research. The ability of a compound to scavenge free radicals can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant activity is often influenced by the number and position of hydroxyl and methoxy groups on the aromatic ring.

While specific DPPH IC₅₀ values for 2,4-dimethoxybenzoic acid are not widely reported, studies on related dihydroxybenzoic acids demonstrate significant antioxidant potential.

| Compound | DPPH IC₅₀ (µM) | Reference(s) |

| Protocatechuic acid (3,4-dihydroxybenzoic acid) | ~15 | [6] |

| Gentisic acid (2,5-dihydroxybenzoic acid) | ~25 | [7] |

Experimental Protocols for Biological Assays

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a general method for determining the MIC of a compound against a specific microorganism.

Materials:

-

Test compound (2,4-dimethoxybenzoic acid)

-

Microbial strain (bacterial or fungal)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control (a known antimicrobial agent)

-

Negative control (medium with inoculum only)

-

Solvent for the test compound (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to the final required inoculum density in the test medium.

-

Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform a two-fold serial dilution of the compound in the 96-well plate using the growth medium to achieve a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of a compound.

Materials:

-

Test compound (2,4-dimethoxybenzoic acid)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

-

Positive control (e.g., ascorbic acid or Trolox)

Procedure:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of the test compound and the positive control in the same solvent. Perform serial dilutions to obtain a range of concentrations.

-

Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the different concentrations of the test compound or control. For the blank, add the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a plate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of benzoic acid and its derivatives, a potential mechanism of action for the antifungal activity of 2,4-dimethoxybenzoic acid can be proposed. The lipophilic nature of the compound allows it to diffuse across the fungal cell membrane. Inside the cell, the carboxylic acid group can dissociate, leading to a decrease in intracellular pH. This acidification can inhibit key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway, ultimately leading to a depletion of ATP and cessation of growth.

Caption: Hypothesized mechanism of antifungal action.

Furthermore, studies on dihydroxybenzoic acid isomers, such as 3,4-dihydroxybenzoic acid, have shown that they can induce apoptosis in cancer cells through the activation of the JNK/p38 MAPK signaling pathway.[8] This suggests that methoxy-substituted benzoic acids could also interact with cellular signaling cascades, a promising avenue for future research in drug development.

Conclusion

2,4-Dimethoxybenzoic acid is a versatile compound with established physicochemical properties and a straightforward synthetic route. While direct biological data is still emerging, the known activities of its structural analogs suggest a promising potential for antimicrobial, antifungal, and enzyme inhibitory applications. This technical guide provides a foundational resource for researchers to explore these possibilities further, offering detailed protocols and a framework for understanding its potential mechanisms of action. Future studies should focus on comprehensive screening of its biological activities and elucidation of its specific molecular targets and signaling pathways.

References

- 1. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,4-Dimethoxybenzoic Acid from Resorcinol: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the synthetic pathways for producing 2,4-dimethoxybenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries, starting from the readily available precursor, resorcinol. The document details two primary synthetic routes: (1) a multi-step process involving the initial methylation of resorcinol to 1,3-dimethoxybenzene, followed by formylation and subsequent oxidation, and (2) an alternative pathway beginning with the direct carboxylation of resorcinol, followed by methylation. This guide is intended for researchers, chemists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data analysis, and visual workflows to facilitate a thorough understanding of the synthetic processes.

Introduction

2,4-Dimethoxybenzoic acid is a key building block in organic synthesis, utilized in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring a carboxylic acid group and two activating methoxy groups on an aromatic ring, makes it a versatile precursor for more complex molecular architectures. Resorcinol (1,3-dihydroxybenzene) serves as an economical and logical starting material for its synthesis. This guide elucidates the primary synthetic strategies to transform resorcinol into 2,4-dimethoxybenzoic acid, with a focus on reaction conditions, yields, and detailed procedural steps.

Overview of Synthetic Pathways

Two principal routes for the synthesis of 2,4-dimethoxybenzoic acid from resorcinol have been established.

-

Route A: This is a three-step sequence that begins with the exhaustive methylation of resorcinol's hydroxyl groups to form 1,3-dimethoxybenzene. This intermediate is then formylated to introduce an aldehyde group, yielding 2,4-dimethoxybenzaldehyde. The final step involves the oxidation of the aldehyde to the target carboxylic acid.

-

Route B: This alternative two-step pathway involves the direct carboxylation of resorcinol via the Kolbe-Schmitt reaction to produce 2,4-dihydroxybenzoic acid. The subsequent step is the complete methylation of the two phenolic hydroxyl groups.

The following diagram illustrates these two divergent pathways.

Route A: Methylation, Formylation, and Oxidation

This route is often preferred due to the high yields and selectivity achievable in the formylation step on the activated 1,3-dimethoxybenzene ring.

Step A1: Synthesis of 1,3-Dimethoxybenzene (Methylation of Resorcinol)

The initial step involves the etherification of both hydroxyl groups of resorcinol. A common and effective method is Williamson ether synthesis using dimethyl sulfate (DMS) in the presence of a base.

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in a suitable solvent such as acetone.

-

Base Addition: Add an excess of a mild base, like anhydrous potassium carbonate, to the solution.[1]

-

Methylation: While stirring vigorously, add dimethyl sulfate dropwise to the mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed with a dilute aqueous base (e.g., NaOH solution) to remove any unreacted resorcinol, followed by a water wash.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude 1,3-dimethoxybenzene can be purified by vacuum distillation.

| Parameter | Value/Condition | Reference |

| Starting Material | Resorcinol | [1] |

| Methylating Agent | Dimethyl Sulfate (DMS) | [1] |

| Base | Anhydrous Potassium Carbonate | [1] |

| Solvent | Acetone | [1] |

| Reaction Time | Several hours (reflux) | [1] |

| Typical Yield | >85% | [1] |

Step A2: Formylation of 1,3-Dimethoxybenzene

The introduction of a formyl (-CHO) group onto the electron-rich 1,3-dimethoxybenzene ring is a critical step. The Vilsmeier-Haack and Gattermann reactions are two prominent methods for this transformation.[2] The Vilsmeier-Haack reaction is generally preferred for its high yield and milder conditions.[3][4]

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the aromatic ring.[4][5] The iminium ion generated is a relatively weak electrophile, making the reaction highly selective for electron-rich arenes.[4]

Experimental Protocol (Vilsmeier-Haack): [3]

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with continuous stirring, ensuring the temperature does not exceed 10°C. Stir the mixture for an additional 30-60 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 1,3-dimethoxybenzene in a minimal amount of anhydrous DMF. Add this solution slowly to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction is typically heated (e.g., on a water bath at 35-40°C) for a few hours to ensure completion. Monitor progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0°C. Carefully pour the mixture onto crushed ice. Add a concentrated solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt. This process should be done with stirring until the mixture is alkaline.

-

Extraction & Purification: The product, 2,4-dimethoxybenzaldehyde, often precipitates as a solid and can be collected by filtration. Alternatively, it can be extracted with a suitable organic solvent (e.g., ethyl acetate). The crude product can be purified by recrystallization from a solvent like ethanol/water or by vacuum distillation.[3]

Comparative Data for Formylation Methods:

| Formylation Method | Reagents | Solvent | Temp. | Time | Yield of 2,4-isomer | Reference |

| Vilsmeier-Haack | POCl₃, DMF | DMF | 25°C | 3 h | 92% | [3] |

| Rieche | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0°C | 45 min | 61% (79% total) | [2] |

| Gattermann | Zn(CN)₂, AlCl₃, HCl | Benzene | 45°C | 3-5 h | ~73% (on 1,4-isomer) | [2] |

Step A3: Oxidation of 2,4-Dimethoxybenzaldehyde

The final step in this route is the oxidation of the aldehyde group to a carboxylic acid. A standard and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄) in a basic or neutral solution.

Experimental Protocol (KMnO₄ Oxidation): [6]

-

Setup: Dissolve 2,4-dimethoxybenzaldehyde in a suitable co-solvent like acetone or t-butanol in a round-bottom flask equipped with a stirrer.

-

Oxidant Preparation: In a separate beaker, prepare an aqueous solution of potassium permanganate. A molar ratio of approximately 2:3 (KMnO₄ to aldehyde) is often effective.[6]

-

Oxidation: Add the KMnO₄ solution dropwise to the stirred aldehyde solution. The reaction is exothermic and the purple permanganate color will disappear as it is consumed. Gentle heating may be applied to drive the reaction to completion.

-

Quenching & Filtration: Once the reaction is complete (indicated by the persistence of the purple color or by TLC analysis), quench any excess permanganate by adding a small amount of a reducing agent (e.g., sodium bisulfite or ethanol). The brown manganese dioxide (MnO₂) precipitate is removed by filtration.

-

Work-up: Make the filtrate acidic (pH ~2) by adding a strong acid like HCl.[6] The 2,4-dimethoxybenzoic acid will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

| Parameter | Value/Condition | Reference |

| Starting Material | 2,4-Dimethoxybenzaldehyde | [6] |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [6] |

| Solvent System | Acetone/Water or t-Butanol/Water | [6] |

| Work-up | Acidification to pH ~2 | [6] |

| Typical Yield | Generally high (>80%) | [6] |

Route B: Carboxylation and Methylation

This route involves introducing the carboxyl group onto the resorcinol ring first, followed by methylation.

Step B1: Carboxylation of Resorcinol (Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is a carboxylation method that involves the reaction of a phenoxide with carbon dioxide under pressure and heat to form a hydroxy-aromatic acid.[7] For resorcinol, this reaction yields 2,4-dihydroxybenzoic acid (β-resorcylic acid).[8][9]

Experimental Protocol (Kolbe-Schmitt): [10]

-

Setup: In a suitable flask or autoclave, prepare an aqueous solution of resorcinol and an excess of potassium bicarbonate (KHCO₃).

-

Reaction: Heat the solution on a steam bath for several hours, then reflux vigorously while passing a stream of carbon dioxide through the mixture.[10] Alternatively, the reaction can be performed under CO₂ pressure in a sealed vessel.[11]

-

Work-up: While the solution is still hot, acidify it with concentrated hydrochloric acid.

-

Purification: Upon cooling, the 2,4-dihydroxybenzoic acid will crystallize out of the solution. Collect the product by filtration, wash with cold water, and dry.

| Parameter | Value/Condition | Reference |

| Starting Material | Resorcinol | [10][11] |

| Carboxylating Agent | Carbon Dioxide (CO₂) | [10][11] |

| Base/Solvent | Aqueous Potassium Bicarbonate | [10] |

| Temperature | 110°C | [11] |

| Reaction Time | 3 hours | [11] |

| Typical Yield | 60-75% | [11] |

Step B2: Methylation of 2,4-Dihydroxybenzoic Acid

The final step is the methylation of both hydroxyl groups of 2,4-dihydroxybenzoic acid. The procedure is analogous to the methylation of resorcinol, using an excess of dimethyl sulfate and a base. It is important to note that the carboxylic acid group may also be esterified under these conditions, requiring a final hydrolysis step if the methyl ester is not the desired product.

Experimental Protocol:

-

Setup: Dissolve 2,4-dihydroxybenzoic acid in a suitable solvent (e.g., acetone) in a round-bottom flask.

-

Base and Reagent Addition: Add an excess of anhydrous potassium carbonate followed by the dropwise addition of dimethyl sulfate.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete.

-

Work-up and Hydrolysis: After cooling and filtering the inorganic salts, the solvent is removed. The residue (which may contain the methyl ester) is then refluxed with an aqueous base (e.g., NaOH) to hydrolyze the ester back to the carboxylic acid.

-

Purification: After hydrolysis, the solution is cooled and acidified with HCl to precipitate the 2,4-dimethoxybenzoic acid. The product is collected by filtration, washed, and recrystallized.

Summary and Conclusion

Both synthetic routes offer viable methods for the preparation of 2,4-dimethoxybenzoic acid from resorcinol. Route A, involving methylation followed by Vilsmeier-Haack formylation and oxidation, often provides higher overall yields and avoids the potentially harsh conditions of the Kolbe-Schmitt reaction. The Vilsmeier-Haack step, in particular, is highly efficient and selective for the desired 2,4-isomer. Route B is more direct in terms of step count but may result in lower yields during the carboxylation step. The choice of route will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. This guide provides the necessary data and protocols for researchers to make an informed decision and execute the synthesis effectively.

References

- 1. pjsir.org [pjsir.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4-Dimethoxybenzoic Acid

This technical guide provides a comprehensive overview of 2,4-Dimethoxybenzoic acid, including its chemical identity, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The standard and systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is 2,4-dimethoxybenzoic acid [1][2].

This compound is also known by a variety of synonyms, which are frequently encountered in literature, patents, and commercial listings. These include:

-

Benzoic acid, 2,4-dimethoxy-[1]

-

2,4-DIMETHOXYBENZOIC ACID[1]

-

NSC-6316[1]

-

2,4-dimethoxybenzoate[1]

-

Veratric acid (Note: This is more commonly a synonym for 3,4-dimethoxybenzoic acid, but may be used incorrectly for the 2,4-isomer)

-

CAS Number: 91-52-1[1]

-

EC Number: 202-074-1[1]

Physicochemical Properties

A summary of key quantitative data for 2,4-Dimethoxybenzoic acid is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1] |

| Melting Point | 107-109 °C | [3][4] |

| Boiling Point | 275.56°C (rough estimate) | [4] |

| pKa | 4.36 ± 0.10 (Predicted) | [4] |

| Water Solubility | Slightly soluble | [4][5] |

| LogP | 1.588 (estimate) | [4] |

| Density | 1.2481 g/cm³ (rough estimate) | [4] |

| InChI Key | GPVDHNVGGIAOQT-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=CC(=C(C=C1)C(=O)O)OC | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis, purification, and analysis of 2,4-Dimethoxybenzoic acid.

While a specific, detailed synthesis protocol for 2,4-Dimethoxybenzoic acid was not found in the provided search results, a general approach can be inferred from the synthesis of related compounds like 2,4-dimethylbenzoic acid. A common method involves the carboxylation of a corresponding substituted benzene. For 2,4-Dimethoxybenzoic acid, a plausible route would be the Friedel-Crafts carboxylation of 1,3-dimethoxybenzene using a carboxylating agent like phosgene or oxalyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride), followed by hydrolysis.

A standard method for the purification of 2,4-Dimethoxybenzoic acid is recrystallization.[3][4]

-

Protocol:

-

Dissolve the crude 2,4-Dimethoxybenzoic acid in a minimal amount of hot water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the purified crystals in a vacuum desiccator over a drying agent such as sulfuric acid (H₂SO₄).[3][4]

-

-

For Removal of Aromatic Acid Impurities: A more advanced purification to remove trace aromatic acid impurities (<0.05%) can be achieved via the formation and recrystallization of the (±)-α-methylbenzylamine salt.[3][4]

The definitive identification and characterization of 2,4-Dimethoxybenzoic acid rely on a combination of spectroscopic methods. The following outlines the typical experimental setups for these analyses, adapted from protocols for isomeric dimethoxybenzoic acids.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Data for 2,4-Dimethoxybenzoic acid: The spectrum is expected to show distinct signals for the aromatic protons and the two methoxy group protons. Characteristic chemical shifts (δ) and coupling constants (J) for the aromatic protons are: 7.85 (d, J=8.7 Hz), 6.53 (dd, J=8.7, 2.3 Hz), and 6.45 (d, J=2.3 Hz).[6] The two methoxy groups would appear as singlets, for example at 3.93 and 3.87 ppm.[6] A broad singlet corresponding to the carboxylic acid proton would also be present at approximately 10.5 ppm.[6]

-

-

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC-MS Protocol:

-

Sample Preparation: A derivatization step, such as silylation with BSTFA, may be required to increase volatility.

-

GC Conditions:

-

MS Conditions:

-

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.

-

Analysis: The spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch, C-O stretches from the methoxy and acid groups, and aromatic C-H and C=C bonds.[6]

-

Visualizations

The following diagrams illustrate the chemical structure and a conceptual workflow for the analysis of 2,4-Dimethoxybenzoic acid.

References

- 1. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dimethoxybenzoic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 2,4-Dimethoxybenzoic acid | 91-52-1 [chemicalbook.com]

- 4. 2,4-Dimethoxybenzoic acid CAS#: 91-52-1 [m.chemicalbook.com]

- 5. 2,4-Dimethoxybenzoic acid, 98% | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2,4-Dimethoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dimethoxybenzoic acid in various organic solvents. An understanding of the solubility of this compound is crucial for a wide range of applications, including chemical synthesis, formulation development, purification processes, and analytical method development. This document consolidates available quantitative and qualitative solubility data, details the experimental protocols for solubility determination, and presents a visual workflow of the experimental process.

Quantitative Solubility Data

The solubility of 2,4-Dimethoxybenzoic acid is influenced by the nature of the solvent, including its polarity and hydrogen bonding capabilities, as well as the temperature.[1] Generally, its solubility increases with rising temperature.[1]

The following tables summarize the available quantitative mole fraction solubility data for 2,4-Dimethoxybenzoic acid in several organic solvents.

Table 1: Mole Fraction Solubility (x) of 2,4-Dimethoxybenzoic Acid in Alcohols at Various Temperatures (K) [1]

| Temperature (K) | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol |

| 288.15 | 0.0468 | 0.0401 | 0.0315 | 0.0355 | 0.0248 |

| 293.15 | 0.0612 | 0.0515 | 0.0408 | 0.0453 | 0.0316 |

| 298.15 | 0.0791 | 0.0658 | 0.0522 | 0.0576 | 0.0399 |

| 303.15 | 0.1014 | 0.0837 | 0.0665 | 0.0728 | 0.0501 |

| 308.15 | 0.1289 | 0.1059 | 0.0841 | 0.0916 | 0.0626 |

| 313.15 | 0.1627 | 0.1333 | 0.1058 | 0.1147 | 0.0780 |

| 318.15 | 0.2041 | 0.1669 | 0.1325 | 0.1429 | 0.0968 |

| 323.15 | 0.2598 | 0.2081 | 0.1651 | 0.1774 | 0.1198 |

Table 2: Mole Fraction Solubility (x) of 2,4-Dimethoxybenzoic Acid in Ethyl Acetate at Various Temperatures (K) [1]

| Temperature (K) | Ethyl Acetate |

| 288.15 | 0.0883 |

| 293.15 | 0.1085 |

| 298.15 | 0.1325 |

| 303.15 | 0.1611 |

| 308.15 | 0.1952 |

| 313.15 | 0.2358 |

| 318.15 | 0.2842 |

| 323.15 | 0.3419 |

Qualitative Solubility Information

Table 3: Qualitative Solubility of 2,4-Dimethoxybenzoic Acid in Various Solvents

| Solvent | Solubility | Notes |

| Water | Slightly soluble | [2] The presence of the polar carboxylic acid group allows for some interaction with water. |

| Chloroform | Soluble | A purification method involves crystallization from chloroform.[2] |

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following methodologies are commonly employed to obtain reliable solubility data.

Isothermal Saturation (Shake-Flask) Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[3][4]

Objective: To determine the equilibrium solubility of 2,4-Dimethoxybenzoic acid in a selected solvent at a specified temperature.

Methodology:

-

Sample Preparation: An excess amount of solid 2,4-Dimethoxybenzoic acid is added to a known volume or mass of the solvent in a sealed vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved.[3]

-

Equilibration: The sealed containers are placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[5]

-

Phase Separation: After the equilibration period, the agitation is stopped, and the containers are allowed to stand undisturbed at the constant temperature to permit the undissolved solid to sediment.[3]

-

Sampling: A sample of the supernatant is carefully withdrawn using a syringe. To avoid contamination with solid particles, the sample is immediately filtered through a syringe filter (e.g., 0.45 µm).[4]

-

Quantification: The concentration of 2,4-Dimethoxybenzoic acid in the clear, filtered supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The concentration is calculated by comparing the analytical response to a pre-established calibration curve.[6][7]

Dynamic (Polythermal) Method

The dynamic method involves monitoring the temperature at which a solid solute dissolves in a solvent upon heating or precipitates upon cooling.[1]

Objective: To determine the solubility of 2,4-Dimethoxybenzoic acid in a solvent over a range of temperatures.

Methodology:

-

Sample Preparation: A known mass of 2,4-Dimethoxybenzoic acid and a known mass of the solvent are placed in a sealed, jacketed glass vessel equipped with a magnetic stirrer and a temperature sensor.

-

Heating and Dissolution: The solution is slowly heated at a constant rate while being stirred. The temperature at which the last solid particles of 2,4-Dimethoxybenzoic acid dissolve is recorded as the saturation temperature for that specific composition.

-

Cooling and Crystallization: The clear solution is then cooled at a controlled rate. The temperature at which the first crystals appear is also recorded.

-

Data Analysis: The average of the dissolution and crystallization temperatures is taken as the equilibrium solubility temperature for the given concentration. By repeating this process with different compositions of solute and solvent, a solubility curve as a function of temperature can be constructed.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of solubility using the Isothermal Saturation (Shake-Flask) Method.

Caption: Workflow for Solubility Determination

Factors Influencing Solubility

The solubility of 2,4-Dimethoxybenzoic acid in organic solvents is governed by several factors:

-

Polarity: The principle of "like dissolves like" is a key determinant. The presence of the polar carboxylic acid group (-COOH) and two methoxy groups (-OCH3) allows for hydrogen bonding and dipole-dipole interactions with polar solvents like alcohols. The nonpolar benzene ring contributes to its solubility in less polar solvents.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.[1]

-

Solvent Structure: The size and shape of the solvent molecules can affect their ability to solvate the solute molecules effectively. For instance, in the case of isomeric alcohols, differences in branching can lead to variations in solubility.[1]

This technical guide serves as a foundational resource for professionals working with 2,4-Dimethoxybenzoic acid. The provided data and protocols can aid in solvent selection, process optimization, and the design of future solubility studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,4-Dimethoxybenzoic acid CAS#: 91-52-1 [m.chemicalbook.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Subject: 2,4-Dimethoxybenzoic Acid (CAS No. 91-52-1)

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4-Dimethoxybenzoic acid, including detailed experimental protocols for their determination. The information presented is intended to support research and development activities where this compound is utilized.

Quantitative Physicochemical Data

The melting and boiling points are critical physical constants that provide insights into the purity and identity of a chemical substance. The data for 2,4-Dimethoxybenzoic acid are summarized below.

| Property | Value | Source |

| Melting Point | 107-109 °C | [1] |

| 105.0-111.0 °C | [2][3] | |

| 107-111 °C | [4] | |

| Boiling Point | 275.56 °C (rough estimate) | [1] |

Experimental Protocols for Determination

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail standardized laboratory procedures.

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[5] A pure substance typically melts over a narrow range of 1-2°C.[6] Impurities tend to lower the melting point and broaden the melting range.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube)[6]

-

Glass capillary tubes (one end sealed)[7]

-

Thermometer

-

Sample of 2,4-Dimethoxybenzoic acid (must be dry and finely powdered)[7]

Procedure:

-

Sample Preparation: Place a small amount of dry, powdered 2,4-Dimethoxybenzoic acid onto a clean, dry surface.[7][8]

-

Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powder until a small amount of the solid enters the tube.[6][7] Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom.[7] The packed sample height should be approximately 2-3 mm.[6][7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This helps in setting the parameters for a more accurate measurement.[6]

-

Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[7] Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.[7]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.[9]

Apparatus:

-

Thiele tube filled with mineral oil[9]

-

Small test tube (e.g., Durham tube)[9]

-

Capillary tube (one end sealed)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with the liquid sample.[9]

-

Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.[10][9]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[9]

-

Heating: Clamp the assembly in the Thiele tube so that the sample is immersed in the mineral oil.[9] Gently heat the side arm of the Thiele tube with a burner. The design of the tube ensures uniform heating of the oil through convection.[10]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10][9]

-

Recording the Boiling Point: Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool.[9] The bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.[10][9]

Visualized Workflows and Pathways

To further aid researchers, the following diagrams illustrate key experimental and logical processes related to the analysis of compounds like 2,4-Dimethoxybenzoic acid.

Caption: Workflow for Melting and Boiling Point Determination.

Caption: Generalized Synthetic Pathway for a Benzoic Acid Derivative.

References

- 1. 2,4-Dimethoxybenzoic acid | 91-52-1 [chemicalbook.com]

- 2. A16252.22 [thermofisher.com]

- 3. 2,4-Dimethoxybenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,4-Dimethoxybenzoic acid, 98% | Fisher Scientific [fishersci.ca]

- 5. westlab.com [westlab.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,4-Dimethoxybenzoic acid. The document details the structural assignment of proton signals, presents quantitative spectral data, outlines the experimental protocol for data acquisition, and illustrates the key structural-spectral correlations.

Molecular Structure and Proton Environments

2,4-Dimethoxybenzoic acid (C₉H₁₀O₄) is a substituted aromatic carboxylic acid. Its structure features a benzene ring with three distinct proton environments (H-3, H-5, and H-6), two methoxy groups (-OCH₃) at positions 2 and 4, and a carboxylic acid proton (-COOH). The electron-donating methoxy groups and the electron-withdrawing carboxylic acid group create a unique electronic environment, resulting in a well-resolved ¹H NMR spectrum that is characteristic of its substitution pattern.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4-Dimethoxybenzoic acid was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Integration | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-6 | 1H | 8.12 | Doublet (d) | 8.8 |

| H-5 | 1H | 6.64 | Doublet of Doublets (dd) | 8.8, 2.4 |

| H-3 | 1H | 6.52 | Doublet (d) | 2.4 |

| 2-OCH₃ | 3H | 4.03 | Singlet (s) | - |

| 4-OCH₃ | 3H | 3.86 | Singlet (s) | - |

| -COOH | 1H | ~10-12* | Broad Singlet (br s) | - |

Note: The carboxylic acid proton is acidic and its chemical shift can be highly variable depending on concentration, solvent, and temperature. It often appears as a broad singlet and may exchange with trace amounts of D₂O in the solvent, sometimes leading to its signal disappearing.

Spectral Interpretation and Signal Assignment

The assignment of each signal is based on chemical shift trends, spin-spin coupling patterns, and integration values.

-

Aromatic Protons (H-3, H-5, H-6):

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group, which strongly deshields it, causing it to resonate at the furthest downfield position in the aromatic region (8.12 ppm).[1] It appears as a doublet due to coupling with H-5 (ortho-coupling) with a coupling constant of J = 8.8 Hz.[1]

-

H-5: This proton is coupled to both H-6 (ortho-coupling, J = 8.8 Hz) and H-3 (meta-coupling, J = 2.4 Hz), resulting in a doublet of doublets at 6.64 ppm.[1]

-

H-3: This proton is situated between two electron-donating methoxy groups, which shield it significantly, shifting its signal upfield to 6.52 ppm. It shows only a small meta-coupling to H-5 (J = 2.4 Hz), appearing as a doublet.[1]

-

-

Methoxy Protons (2-OCH₃ and 4-OCH₃):

-

The two methoxy groups are in different chemical environments and are therefore resolved as two distinct singlets at 4.03 ppm and 3.86 ppm, each integrating to three protons.[1] The 2-OCH₃ is generally slightly more deshielded than the 4-OCH₃ due to its proximity to the carboxylic acid group.

-

Logical Relationship Diagram: Structure to Spectrum

The following diagram illustrates the correlation between each unique proton in the 2,4-Dimethoxybenzoic acid molecule and its corresponding signal in the ¹H NMR spectrum.

Caption: Correlation of proton environments in 2,4-Dimethoxybenzoic acid with their ¹H NMR signals.

Experimental Protocol for ¹H NMR Data Acquisition

This section outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of a solid organic compound like 2,4-Dimethoxybenzoic acid.

A. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 2,4-Dimethoxybenzoic acid.

-

Transfer the solid into a clean, dry standard 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing an internal standard, typically 0.03% v/v tetramethylsilane (TMS).

-

Cap the NMR tube securely and vortex or gently agitate until the sample is completely dissolved.

B. Spectrometer Setup and Calibration:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer's magnet.

-

Locking: Lock the spectrometer's field frequency to the deuterium signal of the CDCl₃ solvent. This step ensures field stability during the experiment.

-

Tuning and Matching: Tune and match the NMR probe for the ¹H frequency to maximize the efficiency of radiofrequency pulse transmission and signal detection.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This process minimizes peak broadening and improves spectral resolution. An automated shimming routine is typically performed.

C. Data Acquisition:

-

Set the appropriate acquisition parameters for a standard ¹H experiment. Key parameters include:

-

Pulse Angle: 90° pulse for quantitative measurements in a single scan, or a smaller flip angle (e.g., 30-45°) for signal averaging.

-

Spectral Width: Typically set to 12-16 ppm to encompass the expected range of proton chemical shifts.

-

Acquisition Time (AT): Set to 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 1-5 seconds is added between scans to allow for nuclear spin relaxation. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.

-

Number of Scans (NS): Typically 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID) data.

D. Data Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) on the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phase the resulting spectrum manually or automatically to ensure all peaks are in the pure absorption mode.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the peak multiplicities and coupling constants for structural elucidation.

References

In-Depth Technical Guide to the ¹³C NMR Spectral Data of 2,4-Dimethoxybenzoic Acid